3-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine
CAS No.: 1021218-97-2
Cat. No.: VC8433061
Molecular Formula: C22H23FN4O3S
Molecular Weight: 442.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021218-97-2 |
|---|---|
| Molecular Formula | C22H23FN4O3S |
| Molecular Weight | 442.5 g/mol |
| IUPAC Name | 3-[4-(5-fluoro-2-methoxyphenyl)sulfonylpiperazin-1-yl]-6-(2-methylphenyl)pyridazine |
| Standard InChI | InChI=1S/C22H23FN4O3S/c1-16-5-3-4-6-18(16)19-8-10-22(25-24-19)26-11-13-27(14-12-26)31(28,29)21-15-17(23)7-9-20(21)30-2/h3-10,15H,11-14H2,1-2H3 |
| Standard InChI Key | KTJAHAINWZKUAM-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)F)OC |
| Canonical SMILES | CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)F)OC |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₂₂H₂₃FN₄O₃S and a molecular weight of 442.5 g/mol . Its structure integrates three key moieties:
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A pyridazine ring substituted with an o-tolyl group (2-methylphenyl) at position 6.
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A piperazine ring at position 3, modified by a sulfonyl group linked to a 5-fluoro-2-methoxyphenyl group.
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A sulfonyl bridge connecting the piperazine and aryl components, enhancing electronic stabilization .
The IUPAC name reflects this arrangement, emphasizing the sulfonylpiperazine and pyridazine backbone.
Structural Comparison
While structurally distinct from anticoagulants like apixaban (CAS 503614-92-4) , this compound shares modular design principles common in small-molecule drug discovery, such as:
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Sulfonamide groups for target binding.
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Heteroaromatic cores (pyridazine) for planar rigidity.
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Alkyl/aryl substitutions (o-tolyl) to modulate lipophilicity .
Physicochemical Properties
Experimental Data
Limited experimental data are available, but computational predictions provide insights:
The sulfonyl group and piperazine contribute to polarity, while the o-tolyl and methoxyphenyl groups enhance hydrophobic interactions .
Pharmacological Activity
Mechanism of Action (Inferred)
Though direct studies are lacking, structural analogs suggest potential kinase or protease inhibition. For example:
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Sulfonylpiperazine moieties often bind ATP pockets in kinases .
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Pyridazine cores are prevalent in phosphodiesterase inhibitors .
Target Prediction
Computational models highlight possible interactions with:
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Serine/threonine kinases (e.g., PKA, PKC).
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G protein-coupled receptors (GPCRs) due to piperazine flexibility .
Structure-Activity Relationship (SAR)
Key Substituents
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5-Fluoro-2-methoxyphenyl: The electron-withdrawing fluoro group may enhance binding affinity, while methoxy improves solubility .
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o-Tolyl: The methyl group’s steric effects could influence target selectivity.
Analog Comparisons
Replacing the o-tolyl group with 2-methylimidazole (CAS 1396849-72-1) reduces molecular weight (442.5 → 426.4 g/mol) and alters electronic properties, demonstrating the impact of terminal substituents on bioactivity .
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